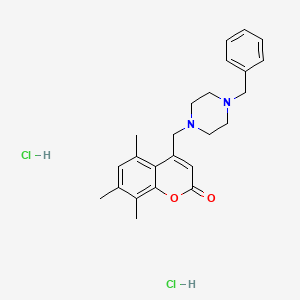
4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride typically involves the following steps:
Formation of the chromen-2-one core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzylpiperazine as a starting material.
Final modifications: The compound is further modified to introduce the benzyl group and other substituents, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow synthesis, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as oxidoreductases, by binding to their active sites . This inhibition can disrupt various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: This compound shares a similar piperazine moiety but differs in its core structure.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a similar chromen-2-one core but different substituents.
Uniqueness
4-((4-benzylpiperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one dihydrochloride is unique due to its specific combination of the chromen-2-one core and the benzylpiperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethylchromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2.2ClH/c1-17-13-18(2)23-21(14-22(27)28-24(23)19(17)3)16-26-11-9-25(10-12-26)15-20-7-5-4-6-8-20;;/h4-8,13-14H,9-12,15-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGKUCJQDZKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)CC4=CC=CC=C4)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
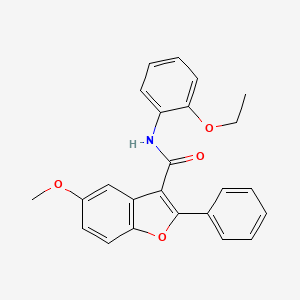

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)
![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)
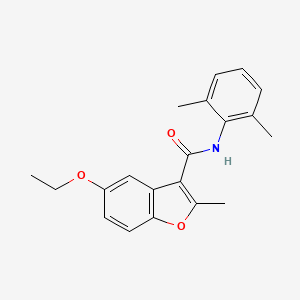
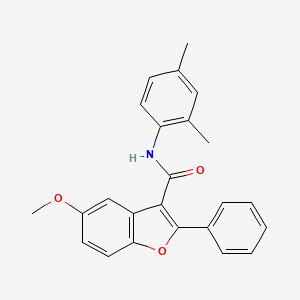
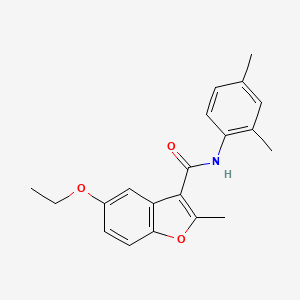
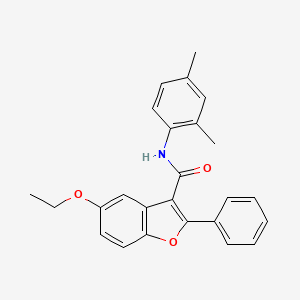
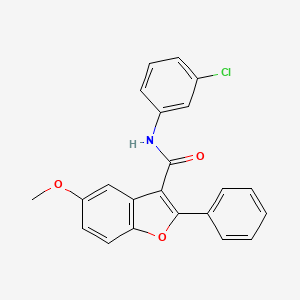
![ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6525283.png)
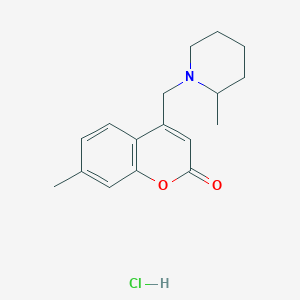
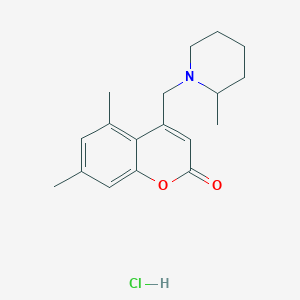
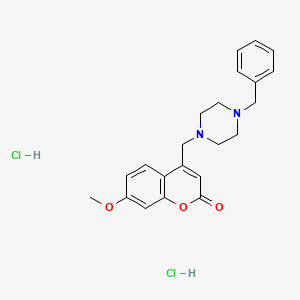
![(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525327.png)
